4-(Bromomethyl)-4-methylcyclopentene
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Overview
Description
4-(Bromomethyl)-4-methylcyclopentene is an organic compound characterized by a cyclopentene ring substituted with a bromomethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-4-methylcyclopentene typically involves the bromination of 4-methylcyclopentene. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-4-methylcyclopentene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 4-methylcyclopentadiene.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases like potassium tert-butoxide in solvents such as dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Alcohols, nitriles, or amines depending on the nucleophile used.
Elimination Reactions: 4-Methylcyclopentadiene.
Oxidation: 4-Methylcyclopentene carboxylic acid.
Scientific Research Applications
4-(Bromomethyl)-4-methylcyclopentene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of various cyclic compounds.
Biology: Potential use in the modification of biomolecules through nucleophilic substitution reactions, enabling the attachment of functional groups to biological targets.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of compounds with pharmacological activity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-4-methylcyclopentene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate various transformations, including nucleophilic substitution and elimination reactions. The bromomethyl group acts as a leaving group, making the compound highly reactive towards nucleophiles and bases.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-4-methylcyclopentene: Similar in structure but with a chloromethyl group instead of a bromomethyl group. It exhibits similar reactivity but may have different reaction rates and conditions.
4-(Hydroxymethyl)-4-methylcyclopentene: Contains a hydroxymethyl group, making it less reactive towards nucleophiles but more suitable for oxidation reactions.
4-Methylcyclopentene: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions but still capable of undergoing other transformations.
Uniqueness
4-(Bromomethyl)-4-methylcyclopentene is unique due to the presence of the bromomethyl group, which enhances its reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the preparation of a wide range of chemical products.
Properties
IUPAC Name |
4-(bromomethyl)-4-methylcyclopentene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c1-7(6-8)4-2-3-5-7/h2-3H,4-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRNDSJKAPYPFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC=CC1)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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